molecular formula C21H21N5O3 B11031668 4-(2-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

4-(2-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11031668
M. Wt: 391.4 g/mol
InChI Key: HIYGIAZKYLEVBU-UHFFFAOYSA-N
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Description

4-(2-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one: is a heterocyclic organic compound with a complex structure. Let’s break down its name:

    4-(2-methoxyphenyl): Indicates a phenyl ring substituted at the 4-position with a methoxy group.

    2-[(4-methoxyphenyl)amino]: Refers to an amino group attached to the 2-position of another phenyl ring, which itself bears a methoxy group.

    8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one: Describes the fused pyrimido-triazine ring system, where the 8-position carries a methyl group.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • While research laboratories often synthesize this compound using custom methods, industrial-scale production may involve more efficient processes.
  • Continuous flow chemistry or solid-phase synthesis could be employed for large-scale manufacturing.

Chemical Reactions Analysis

    Oxidation: MTX-211 can undergo oxidation reactions, leading to various oxidation states of the nitrogen atoms.

    Reduction: Reduction of the pyrimido-triazinone ring may yield related derivatives.

    Substitution: Substituents on the phenyl rings can be modified via electrophilic or nucleophilic substitution.

    Common Reagents: Reagents like hydrogen peroxide, hydrazine, and Lewis acids are relevant.

    Major Products: These reactions yield diverse analogs with altered pharmacological properties.

Scientific Research Applications

    Medicine: MTX-211 shows promise as an anticancer agent due to its unique structure and potential interactions with cellular targets.

    Chemistry: Researchers explore its reactivity and use it as a scaffold for designing novel compounds.

    Biology: Investigations into its effects on cell proliferation, apoptosis, and DNA repair pathways.

Mechanism of Action

    Molecular Targets: MTX-211 likely interacts with enzymes, receptors, or DNA.

    Pathways: It may modulate cell cycle progression, inhibit specific kinases, or affect gene expression.

Comparison with Similar Compounds

    Uniqueness: MTX-211’s fused pyrimido-triazinone core sets it apart.

    Similar Compounds: Related structures include MTX-210, MTX-212, and MTX-213.

Properties

Molecular Formula

C21H21N5O3

Molecular Weight

391.4 g/mol

IUPAC Name

2-(4-methoxyanilino)-4-(2-methoxyphenyl)-8-methyl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C21H21N5O3/c1-13-12-18(27)26-19(16-6-4-5-7-17(16)29-3)24-20(25-21(26)22-13)23-14-8-10-15(28-2)11-9-14/h4-12,19H,1-3H3,(H2,22,23,24,25)

InChI Key

HIYGIAZKYLEVBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(N=C(NC2=N1)NC3=CC=C(C=C3)OC)C4=CC=CC=C4OC

Origin of Product

United States

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